![molecular formula C16H17FN4 B6096954 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6096954.png)

3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential pharmacological properties . They are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a pyrazole ring . The specific compound you mentioned would have a fluorophenyl group, a methyl group, and a propyl group attached to this core structure.

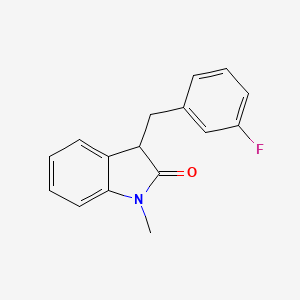

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines consists of a pyrimidine ring fused with a pyrazole ring . The specific substituents on the ring can greatly influence the properties of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure. For example, some compounds in this class are solid at room temperature .Applications De Recherche Scientifique

3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine has shown potential in various scientific research applications. One of the primary research areas is in the field of neuroscience. This compound has been found to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as addiction, schizophrenia, and Parkinson's disease. This compound has also been studied for its potential use as a PET radioligand for imaging dopamine D3 receptors in vivo.

Mécanisme D'action

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent inhibitors of mycobacterial atp synthase , and CDK2, a cyclin-dependent kinase . These targets play crucial roles in cellular energy production and cell cycle regulation, respectively.

Mode of Action

It’s known that atp synthase inhibitors typically prevent the synthesis of atp, disrupting the energy production in cells . CDK2 inhibitors, on the other hand, can halt the cell cycle, preventing cell proliferation .

Pharmacokinetics

Some pyrazolo[1,5-a]pyrimidine derivatives have shown good mouse/human liver microsomal stabilities , which could suggest favorable pharmacokinetic properties.

Result of Action

Inhibition of atp synthase and cdk2 could lead to energy depletion and cell cycle arrest, respectively, potentially leading to cell death .

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, this compound has a relatively short half-life and requires frequent dosing in animal models. Additionally, this compound has been found to have low solubility in water, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for the research on 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine. One area of interest is the potential use of this compound as a PET radioligand for imaging dopamine D3 receptors in vivo. This could provide valuable insights into the role of the dopamine D3 receptor in various neurological disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, the effects of this compound on other neurotransmitter systems and its potential use in the treatment of other neurological disorders warrant further investigation.

Conclusion:

In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, particularly in the field of neuroscience. Its selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in various neurological disorders. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Méthodes De Synthèse

The synthesis of 3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves the reaction of 4-fluoroaniline, ethyl acetoacetate, and ethyl propionate in the presence of potassium carbonate and acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the reaction is approximately 60%.

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4/c1-3-8-18-15-9-11(2)20-16-14(10-19-21(15)16)12-4-6-13(17)7-5-12/h4-7,9-10,18H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQVCMPYHWBUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B6096889.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B6096891.png)

![7-(2-chloro-5-methylbenzoyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6096898.png)

![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-2-methoxybenzamide](/img/structure/B6096902.png)

![2-(1-methyl-1H-imidazol-2-yl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6096905.png)

![methyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B6096923.png)

![1-(3-fluorobenzyl)-4-{[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6096927.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-3-furancarboxamide](/img/structure/B6096930.png)

![N-benzyl-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B6096946.png)

![5-(3-hydroxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6096963.png)

![4-[3-(4-chlorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B6096964.png)

![7-(cyclohexylmethyl)-2-(2,2-dimethylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096974.png)